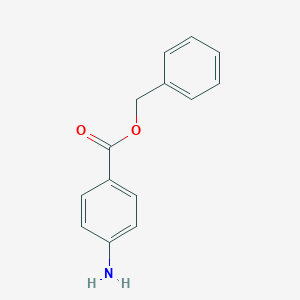

Benzyl p-aminobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9H,10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAOPOOMCXJPWPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172473 | |

| Record name | Benzyl p-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19008-43-6 | |

| Record name | Benzoic acid, 4-amino-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19008-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl p-aminobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019008436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19008-43-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl p-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl p-aminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL P-AMINOBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY5LYM6X12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benzyl p-aminobenzoate synthesis laboratory procedure

An In-Depth Technical Guide to the Laboratory Synthesis of Benzyl p-Aminobenzoate

Authored by: A Senior Application Scientist

Introduction: The Significance of Benzyl p-Aminobenzoate

Benzyl p-aminobenzoate, also known as benzyl 4-aminobenzoate, is a significant organic compound that serves as a versatile intermediate in various fields of chemical research and development.[1] Its molecular structure, featuring a benzyl ester protecting a p-aminobenzoic acid (PABA) core, makes it a valuable precursor in the synthesis of pharmaceuticals, including potential local anesthetic analogs and prodrugs.[1] It is also utilized in the development of potent inhibitors for enzymes like plasmin and plasma kallikrein.[2] In materials science, its aromatic nature is leveraged in creating novel polymers with specific properties such as enhanced rigidity and UV absorption.[1] This guide provides a comprehensive, in-depth exploration of the laboratory synthesis of benzyl p-aminobenzoate, focusing on the widely employed Fischer esterification method. It is designed for researchers, scientists, and professionals in drug development, offering not just a procedural outline but a deep dive into the chemical principles and practical considerations that ensure a successful synthesis.

Theoretical Framework: The Fischer-Speier Esterification

The synthesis of benzyl p-aminobenzoate is classically achieved through the Fischer-Speier esterification, or simply Fischer esterification. This is an acid-catalyzed condensation reaction between a carboxylic acid (p-aminobenzoic acid) and an alcohol (benzyl alcohol) to form an ester and water.[3] The reaction is reversible, and its equilibrium dynamics are a critical consideration for achieving a high yield of the desired ester.[3]

Reaction Mechanism

The Fischer esterification mechanism proceeds through several key steps, each facilitated by the acid catalyst (typically concentrated sulfuric acid or p-toluenesulfonic acid).[3][4]

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of p-aminobenzoic acid. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][4]

-

Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of benzyl alcohol attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.[3]

-

Proton Transfer: A proton is transferred from the oxonium ion (the former hydroxyl group of the alcohol) to one of the hydroxyl groups of the tetrahedral intermediate. This converts a hydroxyl group into a good leaving group (water).[3]

-

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.[3]

-

Deprotonation: The protonated ester is then deprotonated (often by the conjugate base of the acid catalyst or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product, benzyl p-aminobenzoate.[4]

It is important to note that because p-aminobenzoic acid contains a basic amino group, a stoichiometric amount of acid is required. The amino group will be protonated by the acid catalyst, effectively taking it out of the reaction in terms of catalysis.[3]

Governing Principles for Maximizing Yield

According to Le Châtelier's principle, the position of the equilibrium in this reversible reaction can be shifted toward the product side by two primary strategies:[3]

-

Using an Excess of a Reactant: Typically, the more economical and easily removable reactant, in this case, benzyl alcohol, is used in large excess to drive the reaction forward.[3]

-

Removing a Product as it Forms: The removal of water, for instance, through azeotropic distillation with a suitable solvent (like toluene) using a Dean-Stark apparatus, can also effectively shift the equilibrium towards the formation of the ester.

This guide will focus on the excess reactant methodology due to its common application in standard laboratory settings.

Experimental Protocol: Synthesis of Benzyl p-Aminobenzoate

This section details the step-by-step laboratory procedure for the synthesis of benzyl p-aminobenzoate.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| p-Aminobenzoic Acid (PABA) | C₇H₇NO₂ | 137.14 | 5.0 g | Starting material.[5] |

| Benzyl Alcohol | C₇H₈O | 108.14 | 25 mL | Reactant and solvent. |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 3.0 mL | Catalyst.[3] |

| 10% Sodium Carbonate Solution | Na₂CO₃ | 105.99 | ~50 mL | For neutralization.[3] |

| Saturated Sodium Chloride Solution | NaCl | 58.44 | 20 mL | For washing. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent. |

| Diethyl Ether (or Ethyl Acetate) | (C₂H₅)₂O | 74.12 | 100 mL | Extraction solvent. |

| Round-bottom flask (100 mL) | - | - | 1 | Reaction vessel. |

| Reflux condenser | - | - | 1 | For heating.[6] |

| Separatory funnel (250 mL) | - | - | 1 | For extraction. |

| Beakers, Erlenmeyer flasks | - | - | Various | General glassware. |

| Magnetic stirrer and stir bar | - | - | 1 | For mixing. |

| Heating mantle | - | - | 1 | For heating. |

| Buchner funnel and filter flask | - | - | 1 | For filtration. |

Procedural Workflow

The synthesis can be broken down into three main stages: reaction setup and reflux, product isolation and work-up, and finally, purification.

Caption: Experimental workflow for Benzyl p-Aminobenzoate synthesis.

Step-by-Step Methodology

-

Reaction Setup: Place 5.0 g of p-aminobenzoic acid and 25 mL of benzyl alcohol into a 100 mL round-bottom flask containing a magnetic stir bar.

-

Acid Addition: While stirring the mixture in an ice bath, slowly and carefully add 3.0 mL of concentrated sulfuric acid dropwise. A precipitate may form as the aminobenzoic acid salt is generated, but this will dissolve as the reaction proceeds.[3]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue heating for 2-3 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[7][8]

-

Cooling and Quenching: After the reflux period, allow the reaction mixture to cool to room temperature.

-

Isolation: Pour the cooled reaction mixture into a beaker containing approximately 100 mL of ice-cold water.

-

Neutralization: While stirring vigorously, slowly add a 10% aqueous solution of sodium carbonate to the mixture until the evolution of CO₂ gas ceases and the pH of the solution is approximately 8. This step neutralizes the excess sulfuric acid and deprotonates the ammonium salt of the product, causing the free ester to precipitate or separate.[3]

-

Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with two 50 mL portions of diethyl ether (or ethyl acetate). Combine the organic extracts.

-

Washing: Wash the combined organic layers with 20 mL of saturated sodium chloride (brine) solution to help remove residual water.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Decant or filter the dried organic solution into a clean, pre-weighed round-bottom flask and remove the solvent using a rotary evaporator.

-

Purification: The resulting crude product, an oil or solid, should be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a desiccator. Record the final mass and calculate the percent yield.

Safety and Handling

Adherence to strict safety protocols is paramount during this synthesis.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[5] This procedure should be performed in a well-ventilated fume hood.[5]

-

Reagent Hazards:

-

p-Aminobenzoic Acid (PABA): May cause skin, eye, and respiratory irritation.[5] It can also cause an allergic skin reaction.[9] Avoid inhalation of dust.[5]

-

Benzyl Alcohol: Harmful if swallowed or inhaled. Causes serious eye irritation.[10]

-

Concentrated Sulfuric Acid: Extremely corrosive and a strong oxidizing agent. Causes severe skin burns and eye damage. Handle with extreme care and add it slowly to the reaction mixture, preferably in an ice bath, to control the exothermic reaction.[3]

-

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines. Aqueous waste should be neutralized before disposal.

Characterization and Validation

The identity and purity of the synthesized benzyl p-aminobenzoate must be confirmed through analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NO₂ | [11][12] |

| Molar Mass | 227.26 g/mol | [11][12] |

| Appearance | White to off-white solid | - |

| Melting Point | 88-90 °C | [4] |

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides definitive structural information. Expected signals include peaks for the aromatic protons on both the benzoate and benzyl rings, a singlet for the benzylic CH₂ group, and a broad singlet for the NH₂ protons.[11][13]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique confirms the carbon framework of the molecule.[11]

-

IR (Infrared) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), the C=O stretch of the ester (around 1700-1720 cm⁻¹), and C-O stretches.[11][14]

Caption: Key steps in the Fischer esterification mechanism.

Conclusion

The Fischer esterification of p-aminobenzoic acid with benzyl alcohol is a robust and reliable method for synthesizing benzyl p-aminobenzoate in a laboratory setting. By understanding the underlying chemical principles, particularly the reversible nature of the reaction and the role of the acid catalyst, researchers can effectively manipulate the reaction conditions to achieve a high yield of the pure product. Careful execution of the work-up and purification steps, coupled with rigorous spectroscopic characterization, ensures the successful synthesis of this valuable chemical intermediate. This guide provides the necessary framework for scientists to not only perform this synthesis but also to appreciate the causality behind each procedural step, fostering a deeper understanding and promoting scientific integrity.

References

-

PubChem. (n.d.). Benzyl p-aminobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from [Link]

-

Sigma-Aldrich. (n.d.). SAFETY DATA SHEET - 4-Aminobenzoic acid. Durham Tech. Retrieved from [Link]

-

ResearchGate. (2003). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. Retrieved from [Link]

-

Fitz, N. (2014, May 1). Synthesis of Benzocaine. Prezi. Retrieved from [Link]

-

Science Madness. (2010, October 20). Synthesis of p-aminobenzoic acid from benzyl alcohol. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]

-

Slideshare. (n.d.). Practical Experiment 3: Benzocain. Retrieved from [Link]

-

YouTube. (2022, January 14). Reaction mechanism for Synthesis of Benzocaine from PABA_ esterification of p-aminobenzoic acid. Retrieved from [Link]

-

American Society for Microbiology. (2008, March 7). Cross-Disciplinary Collaborative Laboratory Activities that Reinforce Chemistry Content Knowledge. Retrieved from [Link]

-

CUTM Courseware. (n.d.). Preparation of Benzocaine. Retrieved from [Link]

-

SpectraBase. (n.d.). p-Aminobenzoic acid, benzyl ester - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Slideshare. (n.d.). Synthesis of benzocaine. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benzyl p-aminobenzoate CAS#: 19008-43-6 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. prezi.com [prezi.com]

- 5. durhamtech.edu [durhamtech.edu]

- 6. public.websites.umich.edu [public.websites.umich.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of benzocaine | PDF [slideshare.net]

- 9. westliberty.edu [westliberty.edu]

- 10. pccarx.com [pccarx.com]

- 11. Benzyl p-aminobenzoate | C14H13NO2 | CID 98488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. spectrabase.com [spectrabase.com]

- 14. spcmc.ac.in [spcmc.ac.in]

Benzyl p-aminobenzoate CAS number 19008-43-6

An In-Depth Technical Guide to Benzyl p-Aminobenzoate (CAS 19008-43-6)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Benzyl p-aminobenzoate (CAS No. 19008-43-6), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, applications, and safety protocols associated with this compound, grounding all information in established scientific principles and methodologies.

Core Compound Identity and Properties

Benzyl p-aminobenzoate, also known as benzyl 4-aminobenzoate or p-aminobenzoic acid benzyl ester, is an ester derivative of p-aminobenzoic acid (PABA).[1][2] PABA itself is a crucial building block in the pharmaceutical industry, found in numerous drug structures with a wide array of therapeutic applications, including local anesthetics and antibacterials.[3][4] The benzyl ester modification makes it a versatile intermediate for synthesizing more complex molecules.[5]

Structurally, the compound features a benzyl group attached to the carboxyl function of PABA. Its identity is definitively established by its CAS number, 19008-43-6.[1][6]

Physicochemical Data

The fundamental properties of Benzyl p-aminobenzoate are critical for its handling, reaction setup, and purification. It typically appears as a white to off-white crystalline solid or powder.[2][5][7] Key quantitative data are summarized below.

| Property | Value | Reference |

| CAS Number | 19008-43-6 | [1][2][6] |

| Molecular Formula | C₁₄H₁₃NO₂ | [1][6] |

| Molecular Weight | 227.26 g/mol | [1][2][6] |

| Melting Point | 84.7 °C | [2] |

| Boiling Point | 411.8 ± 20.0 °C (Predicted) | [2] |

| Physical Form | Solid; White to Off-White Powder/Crystal | [2][5][7] |

| Solubility | Soluble in ethanol, methanol, ether, chloroform (slightly); Almost insoluble in water. | [2][5] |

| IUPAC Name | benzyl 4-aminobenzoate | [6] |

| InChI Key | DAOPOOMCXJPWPK-UHFFFAOYSA-N | [6][7] |

Synthesis and Mechanistic Insight

The principal and most direct route to synthesizing Benzyl p-aminobenzoate is the Fischer esterification of p-aminobenzoic acid (PABA) with benzyl alcohol. This classic organic reaction is valued for its efficiency, though it requires careful control of equilibrium to achieve high yields.

The Fischer Esterification Mechanism

Fischer esterification is an acid-catalyzed, reversible reaction.[8] The causality behind its steps is crucial for optimizing the synthesis:

-

Protonation of the Carbonyl: A strong acid catalyst (typically H₂SO₄) protonates the carbonyl oxygen of the p-aminobenzoic acid. This step is vital as it significantly increases the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack.[8][9]

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of benzyl alcohol attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The departure of a water molecule and subsequent deprotonation of the remaining carbonyl oxygen regenerates the acid catalyst and yields the final ester product, Benzyl p-aminobenzoate.

A key challenge is the presence of the basic amino group on the PABA substrate, which consumes the acid catalyst. Therefore, a stoichiometric amount of acid, rather than a purely catalytic amount, is often necessary to ensure the reaction proceeds.[8] To drive the reaction to completion, an excess of one reactant (usually the alcohol) is used, or a product (water) is removed as it forms, in accordance with Le Châtelier's Principle.[8]

Experimental Protocol: Fischer Esterification

This protocol is a self-validating system designed for reproducibility and high purity.

Materials:

-

p-Aminobenzoic acid (PABA)

-

Benzyl alcohol (large excess)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve p-aminobenzoic acid in a 10-20 fold molar excess of benzyl alcohol.[10]

-

Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (approx. 0.1-0.2 equivalents, adjusting for the basicity of PABA) to the mixture. A precipitate may form but will dissolve upon heating.[8][11]

-

Reflux: Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[10]

-

Work-up & Neutralization: Cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid. Continue washing until CO₂ evolution ceases.[10]

-

Extraction & Drying: Wash the organic layer with brine to remove residual water. Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.[10]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ether) to yield pure Benzyl p-aminobenzoate.[12]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Benzyl p-aminobenzoate via Fischer Esterification.

Analytical Characterization Workflow

Rigorous analytical validation is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach provides a self-validating system of characterization.

Spectroscopic and Chromatographic Methods

-

¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous structural confirmation. Key expected signals include two doublets in the aromatic region for the disubstituted benzene ring, a singlet for the benzylic (-CH₂-) protons, a broad singlet for the amine (-NH₂) protons, and a multiplet for the monosubstituted benzyl ring protons.[6][13]

-

Mass Spectrometry (MS): GC-MS or ESI-MS is used to confirm the molecular weight. The mass spectrum should show a molecular ion peak [M]⁺ at m/z 227.[6] Analysis of fragmentation patterns can further corroborate the structure.[14]

-

Infrared (IR) Spectroscopy: FTIR analysis confirms the presence of key functional groups. Expected characteristic peaks include N-H stretching vibrations for the primary amine, a strong C=O stretching peak for the ester carbonyl group, and C-O stretching bands.[6]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A reversed-phase method is typically employed. While a specific validated method for this exact molecule is not widely published, methods for PABA and other benzoates serve as an excellent foundation.[15][16]

Protocol: HPLC Purity Analysis (Adapted Method)

This protocol is based on established methods for structurally related aromatic acids and esters.

| Parameter | Recommended Condition | Rationale |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent hydrophobic retention for aromatic compounds.[15] |

| Mobile Phase | Acetonitrile:Phosphate or Acetate Buffer (pH 4.0-5.5) | A buffered aqueous-organic mixture is ideal for ionizing the amine group slightly while maintaining good peak shape for the aromatic ester.[15][16] |

| Gradient/Isocratic | Isocratic (e.g., 45:55 Acetonitrile:Buffer) | For a single compound purity check, an isocratic method is often sufficient, simple, and robust.[15] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |

| Detection | UV at ~280 nm | The conjugated aromatic system provides strong UV absorbance.[16] |

| Injection Volume | 10-20 µL | Standard volume to avoid column overloading while ensuring a strong signal. |

Analytical Workflow Diagram

Caption: A comprehensive analytical workflow for the characterization of Benzyl p-aminobenzoate.

Applications in Research and Drug Development

Benzyl p-aminobenzoate is primarily utilized as a chemical intermediate and a building block for more complex molecular targets.[2][5] Its structural features—an ester linkage susceptible to hydrolysis and an amine group available for derivatization—make it highly valuable.

-

Enzyme Inhibitor Synthesis: It has been used in the development of potent and selective inhibitors of plasmin and plasma kallikrein, enzymes involved in blood clotting and inflammation.[2]

-

Therapeutics for Genetic Diseases: The compound serves as a precursor in the synthesis of pyrrolinones, which are being investigated as potential therapeutics for Niemann-Pick type C disease, a rare lysosomal storage disorder.[2]

-

Scaffold for Bioactive Molecules: As a derivative of PABA, which is a core component of many drugs, Benzyl p-aminobenzoate is an attractive starting point for creating libraries of new drug candidates.[4][17] Its structure is related to local anesthetics like Benzocaine (ethyl ester) and Butamben (butyl ester), suggesting its utility in synthesizing novel anesthetic agents.[18][19]

-

Material Science: The PABA moiety is known for its ability to absorb UV radiation, making its derivatives, including the benzyl ester, candidates for research into novel sunscreens, photostabilizers, and other materials.[3][5]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical intermediate.

Hazard Identification and Personal Protection

Based on available Safety Data Sheets (SDS), Benzyl p-aminobenzoate presents the following hazards:

-

Skin Irritation (H315): Causes skin irritation.[7]

-

Serious Eye Irritation (H319): Causes serious eye irritation.[7]

-

Skin Sensitization: May cause an allergic skin reaction.[20][21]

Recommended Handling Procedures:

-

Always use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][20]

-

Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[20]

-

Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[5]

-

Wash hands thoroughly after handling.[7]

Storage and Stability

For long-term stability and to maintain purity, Benzyl p-aminobenzoate should be stored under the following conditions:

-

Temperature: Room temperature or in a freezer at -20°C for long-term storage.[2][7]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the amine group.[2][7]

-

Light: Keep in a dark place, as compounds with PABA moieties can be light-sensitive.[7][22]

References

-

Title: Benzyl p-aminobenzoate | C14H13NO2 | CID 98488. Source: PubChem. URL: [Link]

-

Title: 4-Aminobenzoic acid phenylmethyl ester. Source: ChemBK. URL: [Link]

-

Title: Benzyl-P-aminobenzoate, 25 g, CAS No. 19008-43-6. Source: Carl ROTH. URL: [Link]

-

Title: Safety Data Sheet - Benzyl p-aminobenzoate. Source: MP Biomedicals. URL: [Link]

-

Title: Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Source: ResearchGate. URL: [Link]

-

Title: p-Aminobenzoic acid, benzyl ester - Optional[1H NMR] - Chemical Shifts. Source: SpectraBase. URL: [Link]

-

Title: 4-Aminobenzoic acid - Solubility. Source: Solubility of Things. URL: [Link]

-

Title: Relative Energetics of the Gas Phase Protomers of p-Aminobenzoic Acid and the Effect of Protonation Site on Fragmentation. Source: ACS Publications. URL: [Link]

-

Title: What is the best procedure to synthesize p-aminobenzyl alcohol? Source: ResearchGate. URL: [Link]

- Title: Para-amino benzoic acid esters. Source: Google Patents.

-

Title: HPLC Methods for analysis of Benzoic acid. Source: HELIX Chromatography. URL: [Link]

-

Title: Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. Source: PubMed. URL: [Link]

-

Title: Supporting information - General Procedure for the Reduction of Aromatic Nitro Compounds. Source: The Royal Society of Chemistry. URL: [Link]

-

Title: Butyl 4-aminobenzoate. Source: PubChem. URL: [Link]

-

Title: Cross-Disciplinary Collaborative Laboratory Activities that Reinforce Chemistry Content Knowledge. Source: American Society for Microbiology. URL: [Link]

-

Title: Analytical Methods - Simultaneous determination of Antipyrine and Benzocaine HCl. Source: RSC Publishing. URL: [Link]

-

Title: Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Source: PMC. URL: [Link]

-

Title: Drug evolution: p-aminobenzoic acid as a building block. Source: PubMed. URL: [Link]

-

Title: ETHYL p-AMINOBENZOATE. Source: Organic Syntheses Procedure. URL: [Link]

-

Title: Synthetic routes of p-aminobenzoic acid derivatives having anticancer activities. Source: ResearchGate. URL: [Link]

-

Title: Reaction mechanism for Synthesis of Benzocaine from PABA_ esterification of p-aminobenzoic acid. Source: YouTube. URL: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. benzyl p-aminobenzoate CAS#: 19008-43-6 [amp.chemicalbook.com]

- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Benzyl p-aminobenzoate | C14H13NO2 | CID 98488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzyl 4-aminobenzoate | 19008-43-6 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. asm.org [asm.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. spectrabase.com [spectrabase.com]

- 14. par.nsf.gov [par.nsf.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Butyl 4-aminobenzoate | C11H15NO2 | CID 2482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Ethyl 4-aminobenzoate, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 20. mpbio.com [mpbio.com]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Solubility of Benzyl p-Aminobenzoate in Ethanol and Other Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on the solubility of benzyl p-aminobenzoate. As a compound of interest in pharmaceutical development, understanding its dissolution characteristics is fundamental for successful formulation, purification, and process design. This guide synthesizes core physicochemical principles with actionable experimental protocols, providing a comprehensive resource for laboratory and development settings.

Introduction: The Critical Role of Solubility in Development

Benzyl p-aminobenzoate (CAS 19008-43-6) is an ester combining the structural features of p-aminobenzoic acid and benzyl alcohol.[1][2] Its utility, particularly in pharmaceutical applications, is contingent upon its ability to be dissolved and delivered effectively. Solubility is not merely a physical constant but a critical determinant of a drug substance's bioavailability and the feasibility of liquid dosage form development. Poor solubility can be a significant bottleneck, necessitating advanced formulation strategies. Therefore, a foundational understanding of benzyl p-aminobenzoate's behavior in various solvent systems is paramount for any research or development campaign.

Physicochemical Profile of Benzyl p-Aminobenzoate

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key characteristics of benzyl p-aminobenzoate are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NO₂ | [1][3] |

| Molecular Weight | 227.26 g/mol | [1][3] |

| Appearance | White to Off-White Solid/Powder | [4][5] |

| Melting Point | ~84.7 °C | [4] |

| Predicted pKa | 2.34 ± 0.10 | [4] |

The molecule possesses both polar and non-polar characteristics. The amino (-NH₂) and ester (-COO-) groups provide sites for hydrogen bonding and dipole-dipole interactions, while the two aromatic rings (the aniline and benzyl moieties) contribute significant non-polar surface area, favoring interactions with less polar solvents. This amphiphilic nature suggests a complex solubility profile.

Principles of Dissolution in Organic Solvents

The adage "like dissolves like" is the guiding principle for solubility. Dissolution is a thermodynamic process governed by the free energy change of mixing, which involves breaking solute-solute and solvent-solvent interactions to form new solute-solvent interactions.

Caption: Energetic contributions to the dissolution process.

-

Ethanol as a Solvent: Ethanol is a polar protic solvent. Its hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor. This allows it to interact favorably with both the amino group (as an acceptor) and the carbonyl oxygen of the ester group (as a donor) in benzyl p-aminobenzoate, making it a generally effective solvent.[5]

-

Other Organic Solvents:

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can accept hydrogen bonds but cannot donate them. Their dipole moments allow for strong interactions with the polar regions of the solute.

-

Non-Polar Solvents (e.g., Toluene, Chloroform): These solvents interact primarily through weaker van der Waals forces. The large aromatic portions of benzyl p-aminobenzoate allow for favorable π-π stacking interactions with aromatic solvents like toluene.[4]

-

Alcohols: Longer-chain alcohols become progressively less polar, which can influence their solvating power for a molecule with mixed polarity like benzyl p-aminobenzoate.

-

Solubility Profile: An Illustrative Analysis

While extensive, publicly available quantitative solubility data for benzyl p-aminobenzoate is limited, we can analyze data from the closely related and well-studied analogue, ethyl p-aminobenzoate (Benzocaine) , to understand the expected trends. The principles governing its solubility are directly applicable to the benzyl ester.

Table 1: Illustrative Solubility of Ethyl p-Aminobenzoate in Various Alcohols

| Solvent | Temperature (K) | Mole Fraction Solubility (x10³) |

| Methanol | 283.15 | 114.3 |

| 298.15 | 181.7 | |

| 313.15 | 275.9 | |

| Ethanol | 283.15 | 96.6 |

| 298.15 | 154.9 | |

| 313.15 | 237.7 | |

| n-Propanol | 283.15 | 86.8 |

| 298.15 | 140.7 | |

| 313.15 | 218.8 |

This data is for ethyl p-aminobenzoate and is presented for illustrative purposes.[6]

Key Insights and Extrapolations for Benzyl p-Aminobenzoate:

-

Temperature Dependence: As shown in the table, solubility in all solvents increases significantly with temperature. This indicates that the dissolution process is endothermic, which is typical for crystalline solids.[6][7] The added thermal energy is required to overcome the strong intermolecular forces within the crystal lattice. This trend is fully expected to hold for benzyl p-aminobenzoate.

-

Effect of Solvent Polarity: For the short-chain alcohols, solubility decreases as the alkyl chain length increases (Methanol > Ethanol > n-Propanol).[6] This suggests that the polarity and hydrogen bonding capacity of the solvent are dominant factors. We can predict a similar trend for benzyl p-aminobenzoate, with high solubility in polar protic solvents.

-

Trustworthiness of Predictions: While the absolute solubility values will differ due to the larger, more non-polar benzyl group compared to the ethyl group, the qualitative trends—increasing solubility with temperature and high solubility in polar organic solvents like ethanol—provide a reliable starting point for experimental design.

A Self-Validating Protocol for Experimental Solubility Determination

The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[8][9] The following protocol is designed to be self-validating, ensuring the generation of reliable and reproducible data.

Caption: Workflow for the isothermal equilibrium solubility method.

Step-by-Step Methodology

-

Preparation: Add an amount of benzyl p-aminobenzoate to a known volume of solvent (e.g., ethanol) in a glass vial, ensuring a visible excess of solid material will remain after equilibrium is reached. This is the first and most critical validation point: you cannot measure equilibrium solubility without a persistent solid phase.

-

Equilibration: Seal the vials and place them in a constant-temperature shaker bath. Agitate for a pre-determined period (typically 48-72 hours) to ensure equilibrium is reached.

-

Expertise Note: The time to reach equilibrium should be determined empirically by sampling at various time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.

-

-

Sedimentation: Turn off the agitation and allow the vials to rest in the temperature bath for at least 2-4 hours to allow fine particles to settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant. Use a syringe that has been thermally equilibrated to the bath temperature to prevent precipitation or dissolution upon contact.

-

Filtration: Immediately pass the sample through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic solid particles. The filtrate is your saturated solution sample.

-

Analysis:

-

Accurately dilute a known volume or weight of the filtrate.

-

Analyze the concentration of the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[10][11]

-

Trustworthiness Note: The analytical method must be validated with a calibration curve prepared from known standards of benzyl p-aminobenzoate. A correlation coefficient (R²) of >0.999 is required for the curve to be considered valid.

-

-

Calculation: Back-calculate the concentration of the original, undiluted saturated solution to determine the solubility at that specific temperature.

References

-

The Experimental Determination of Solubilities. ResearchGate. [Link]

-

Benzyl p-aminobenzoate | C14H13NO2. PubChem. [Link]

-

Solubility experimental methods.pptx. SlideShare. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]

-

Solution Thermodynamics of Alkyl P-Aminobenzoates. PubMed. [Link]

-

Measuring Solubility. Alloprof. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

4-Aminobenzoic acid - Solubility of Things. Solubility of Things. [Link]

-

Solubility of p ABA in several solvents. ResearchGate. [Link]

-

Benzocaine | C9H11NO2. PubChem. [Link]

-

4-Aminobenzoic Acid | C7H7NO2. PubChem. [Link]

-

Solubility of Ethyl p-Aminobenzoate in Six Alcohols within (283.15 to 327.15) K. ResearchGate. [Link]

-

Ethyl p-aminobenzoate. ChemBK. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. parchem.com [parchem.com]

- 3. Benzyl p-aminobenzoate | C14H13NO2 | CID 98488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benzyl p-aminobenzoate CAS#: 19008-43-6 [amp.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. Solution thermodynamics of alkyl p-aminobenzoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. solubility experimental methods.pptx [slideshare.net]

- 11. pharmatutor.org [pharmatutor.org]

An In-depth Technical Guide to the Melting Point Determination of Benzyl p-Aminobenzoate

Abstract

The melting point of an active pharmaceutical ingredient (API) is a critical physicochemical property, serving as a primary indicator of identity and purity. This guide provides a comprehensive technical overview of the principles and methodologies for the accurate determination of the melting point of benzyl p-aminobenzoate (also known as benzyl 4-aminobenzoate). Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of phase transitions, offers detailed, field-proven protocols for both capillary melting point apparatus and Differential Scanning Calorimetry (DSC), and discusses the critical factors influencing measurement accuracy. By integrating established pharmacopeial standards with advanced analytical techniques, this guide aims to equip the reader with the expertise to perform self-validating, reliable melting point determinations essential for quality control and regulatory compliance.

Introduction: The Criticality of Melting Point in Pharmaceutical Sciences

In the landscape of pharmaceutical development and manufacturing, the physical properties of an API are as crucial as its chemical reactivity. Among these, the melting point stands out as a fundamental, thermodynamically defined property. For a pure, crystalline solid, the transition from a highly ordered solid state to a liquid state occurs at a sharp, reproducible temperature. This transition temperature is highly sensitive to the presence of impurities, which disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[1][2]

Benzyl p-aminobenzoate (C₁₄H₁₃NO₂), an ester of p-aminobenzoic acid, serves as a key intermediate and API in various applications. Its purity is paramount to the safety and efficacy of the final drug product. Therefore, accurate melting point determination is not merely a procedural step but a cornerstone of quality assessment, providing essential data for:

-

Identity Confirmation: Verifying that the synthesized or sourced material is indeed benzyl p-aminobenzoate by comparing its melting point to established reference values.

-

Purity Assessment: A sharp melting range close to the literature value indicates high purity, while a broad and depressed range suggests the presence of impurities.[1]

-

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points, solubilities, and bioavailabilities.[3][4] Melting point analysis is a primary tool for detecting and characterizing these forms.

This guide will explore the two most prevalent techniques for melting point determination: the traditional capillary method, grounded in pharmacopeial standards like USP General Chapter <741>, and the more advanced thermal analysis technique of Differential Scanning Calorimetry (DSC).[5][6]

Theoretical Principles of Melting

The melting of a crystalline solid is a first-order phase transition characterized by the absorption of energy (enthalpy of fusion) required to overcome the intermolecular forces holding the molecules in a fixed lattice.[7] For a pure substance at constant pressure, this transition occurs at a single, distinct temperature.

However, the presence of a soluble impurity disrupts the crystal structure and alters the thermodynamics of the melting process, a phenomenon described by Raoult's Law and the principles of freezing-point depression. The impurity introduces entropy into the system, lowering the chemical potential of the liquid phase relative to the solid phase, resulting in a lower melting temperature. As melting progresses, the concentration of the impurity in the remaining solid fraction changes, leading to a gradual increase in the melting temperature and thus a broadened melting range.

Physicochemical Properties of Benzyl p-Aminobenzoate

A precise determination requires a baseline understanding of the target analyte's properties.

| Property | Value | Source(s) |

| Chemical Name | Benzyl 4-aminobenzoate | [8][9] |

| Synonyms | Benzyl p-aminobenzoate, p-Aminobenzoic Acid Benzyl Ester | [8][9] |

| CAS Number | 19008-43-6 | [8][10] |

| Molecular Formula | C₁₄H₁₃NO₂ | [9][10] |

| Molecular Weight | 227.26 g/mol | [9][10] |

| Reported Melting Point | 84.7 °C | [8] |

Note: The reported melting point should be considered a reference value. Experimental results will be influenced by purity and the specific analytical method used.

Method 1: Capillary Melting Point Determination (Compliant with USP <741>)

This method relies on visual observation of the sample as it is heated in a capillary tube. It is a widely accepted compendial method for its simplicity and reliability when performed correctly.[5][11]

Causality Behind the Protocol: Ensuring Accuracy

The accuracy of the capillary method is contingent on several critical factors that are controlled by the protocol.[1][12]

-

Sample Preparation: The sample must be completely dry and finely powdered. Moisture can act as an impurity, depressing the melting point. A uniform, fine powder ensures efficient and even heat transfer.[12]

-

Capillary Packing: A loosely packed sample can lead to poor heat conduction and shifting of the material, obscuring the exact point of melting. A densely packed column of 2-3 mm is optimal for clear observation and thermal equilibrium.[12]

-

Heating Rate: This is arguably the most critical parameter. If the heating rate is too fast, the temperature of the heating block will rise faster than the temperature of the sample and the thermometer can equilibrate, leading to an erroneously high and broad melting range. A slow ramp rate of approximately 1 °C/minute near the melting point is mandated by pharmacopeial standards to ensure thermal equilibrium is maintained.[13][14]

Experimental Workflow & Logic

Caption: Workflow for Capillary Melting Point Determination.

Detailed Step-by-Step Protocol

-

Apparatus Calibration:

-

Prior to sample analysis, verify the accuracy of the melting point apparatus using certified reference standards.[15][16] For benzyl p-aminobenzoate (MP ~85°C), suitable standards would include Vanillin (~81-83°C) and Acetanilide (~114-116°C).[12][17]

-

Follow the instrument's SOP to determine the melting point of the standards. The observed values should be within the tolerance specified by the standard's certificate (e.g., ±0.5°C).[18] If not, the instrument must be recalibrated.[18]

-

-

Sample Preparation:

-

Ensure the benzyl p-aminobenzoate sample is completely dry. If necessary, dry under vacuum at a temperature well below the melting point.

-

Place a small amount of the sample on a clean, dry watch glass and crush it into a fine, uniform powder with a spatula.[12]

-

-

Capillary Tube Loading:

-

Tap the open end of a capillary tube (e.g., 0.8–1.2 mm internal diameter) into the powder until a small amount enters the tube.[5]

-

Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to compact the powder into a dense column at the bottom.[14]

-

Repeat until the packed column height is 2-3 mm.

-

-

Melting Point Measurement (as per USP <741> Class I):

-

Insert the packed capillary tube into the heating block of the apparatus.

-

Set the starting temperature to approximately 70°C (15°C below the expected MP).

-

Set a rapid ramp rate (e.g., 10°C/min) to reach the starting temperature.

-

Once at 70°C, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium during the melting phase.[14][17]

-

Observe the sample closely through the magnifying lens.

-

Record Temperature T1: The temperature at which the first drop of liquid becomes visible.

-

Record Temperature T2: The temperature at which the last solid particle melts, resulting in a completely clear liquid (the "clear point").

-

The melting range is reported as T1 – T2.

-

Perform the determination in triplicate to ensure reproducibility.

-

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that provides more quantitative and detailed information than the capillary method.[19] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6][20]

Causality Behind the Protocol: Quantitative Thermal Analysis

-

Heat Flow Measurement: As the sample melts, it absorbs heat in an endothermic process. DSC quantifies this heat flow, resulting in a peak on the thermogram. The area under the peak corresponds to the enthalpy of fusion (ΔH), while the peak's shape and position provide information about the melting process.[20]

-

Purity & Polymorphism: DSC is exceptionally sensitive to thermal events. It can distinguish between the melting of different polymorphs, which may appear as separate or overlapping peaks.[3][21] It can also be used to quantify purity, as impurities broaden the endothermic melting peak and lower the onset temperature.[6]

-

Inert Atmosphere: The analysis is conducted under a continuous purge of an inert gas (e.g., nitrogen) to prevent oxidative degradation of the sample at elevated temperatures.

Experimental Workflow & Logic

Caption: Workflow for Melting Point Determination by DSC.

Detailed Step-by-Step Protocol

-

Instrument Calibration:

-

Calibrate the DSC for temperature (onset) and enthalpy (cell constant) using a high-purity indium standard. The onset of melting for indium is a well-defined 156.6°C.

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of finely powdered benzyl p-aminobenzoate into a standard aluminum DSC pan.

-

Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.

-

Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

-

-

DSC Measurement:

-

Place the sample pan and the reference pan into their respective positions in the DSC autosampler or cell.

-

Initiate a nitrogen purge gas flow (e.g., 50 mL/min).

-

Set the thermal program:

-

-

Equilibrate at 25°C.

-

-

-

Ramp temperature from 25°C to 120°C at a rate of 10°C/min.

-

-

-

Hold at 120°C for 1 minute to ensure complete melting.

-

-

-

Cool back to 25°C.

-

-

-

-

Data Analysis:

-

The output is a thermogram of heat flow versus temperature.

-

The melting of benzyl p-aminobenzoate will appear as an endothermic peak.

-

Using the instrument's analysis software, determine the following:

-

Onset Temperature (T_onset): The extrapolated temperature at which melting begins. This is often considered the most comparable value to the capillary melting point.

-

Peak Temperature (T_peak): The temperature at which the rate of heat absorption is maximal.

-

Enthalpy of Fusion (ΔH): Calculated by integrating the area of the melting peak. This value is useful for polymorphism and purity studies.

-

-

Conclusion: A Synthesis of Methods for Authoritative Results

The determination of the melting point of benzyl p-aminobenzoate is a foundational assay in pharmaceutical quality control. While the USP <741> capillary method provides a reliable and accessible means for identity and purity screening, Differential Scanning Calorimetry offers a more comprehensive and quantitative analysis.[5][6] DSC not only provides a precise melting point but also yields valuable thermodynamic data, such as the enthalpy of fusion, and is the superior technique for investigating complex phenomena like polymorphism.[3][21]

For routine quality control, a properly calibrated capillary apparatus is sufficient. For drug development, characterization, and troubleshooting, DSC is the authoritative method. By understanding the causality behind each procedural step and adhering to rigorous calibration and operational protocols, researchers can ensure the generation of trustworthy, self-validating data critical for advancing drug development projects.

References

- General Chapters: <741> MELTING RANGE OR TEMPERATURE. (n.d.). USP.

- ChemicalBook. (n.d.). benzyl p-aminobenzoate.

- News-Medical.Net. (n.d.). Differential Scanning Calorimetry of Pharmaceuticals.

- Reagecon. (n.d.). Melting Point Calibration Standards.

- TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.

- Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation.

- Mettler Toledo. (n.d.). Melting Point Reference Standards.

- USP-NF. (n.d.). 〈741〉 Melting Range or Temperature.

- ResolveMass Laboratories Inc. (n.d.). Melting Point Determination.

- Pharma Beginners. (2020, July 20). Melting Point Apparatus - SOP.

- Sigma-Aldrich. (n.d.). Melting Point Standards.

- Pharmaguideline. (n.d.). Calibration of Melting Point Apparatus.

- Scribd. (n.d.). USP 741 Melting Point or Range.

- ResearchGate. (2025, August 6). (PDF) USP melting point reference standards: Evaluation of parameters that affect the melting point.

- Analytical Testing Labs. (n.d.). Melting Point Determination.

- Hitachi High-Tech. (n.d.). DSC Measurement of Pharmaceuticals.

- YouTube. (2021, June 12). Melting point testing as per USP 741.

- American Pharmaceutical Review. (n.d.). Differential Scanning Calorimeters (DSC).

- Carl ROTH. (n.d.). Benzyl-P-aminobenzoate, 50 g, CAS No. 19008-43-6.

- ChemicalBook. (n.d.). Benzocaine.

- Chem-Impex. (n.d.). Ethyl 4-aminobenzoate.

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- University of Calgary. (n.d.). Melting point determination.

- PubChem. (n.d.). Benzyl p-aminobenzoate.

- National Institute of Standards and Technology. (n.d.). Benzocaine.

- FUJIFILM Wako Chemicals. (n.d.). Ethyl p-Aminobenzoate.

- National Center for Biotechnology Information. (n.d.). Revealing Polymorphic Phase Transformations in Polymer-Based Hot Melt Extrusion Processes.

- The Japanese Pharmacopoeia. (n.d.). Benzyl Benzoate.

- Santa Cruz Biotechnology. (n.d.). Benzyl p-Aminobenzoate.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. promptpraxislabs.com [promptpraxislabs.com]

- 3. tainstruments.com [tainstruments.com]

- 4. Revealing Polymorphic Phase Transformations in Polymer-Based Hot Melt Extrusion Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uspbpep.com [uspbpep.com]

- 6. news-medical.net [news-medical.net]

- 7. westlab.com [westlab.com]

- 8. benzyl p-aminobenzoate CAS#: 19008-43-6 [amp.chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. Benzyl p-aminobenzoate | C14H13NO2 | CID 98488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. â©741⪠Melting Range or Temperature [doi.usp.org]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. m.youtube.com [m.youtube.com]

- 15. reagecon.com [reagecon.com]

- 16. mt.com [mt.com]

- 17. pharmabeginers.com [pharmabeginers.com]

- 18. Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 20. veeprho.com [veeprho.com]

- 21. hitachi-hightech.com [hitachi-hightech.com]

An In-Depth Technical Guide to the UV-Vis Spectrum Analysis of Benzyl p-aminobenzoate

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the principles and practices of Ultraviolet-Visible (UV-Vis) spectroscopy as applied to Benzyl p-aminobenzoate. Moving beyond a simple procedural outline, this guide delves into the causal relationships between molecular structure, experimental conditions, and spectral output, ensuring a robust and scientifically grounded understanding.

Introduction: The Significance of Benzyl p-aminobenzoate and Its Spectral Signature

Benzyl p-aminobenzoate (C₁₄H₁₃NO₂) is an organic compound recognized for its role as a UV absorber and as a key intermediate in the synthesis of various pharmaceuticals and bioactive molecules.[1] Its efficacy, particularly in applications like sunscreens, is directly linked to its ability to absorb ultraviolet radiation.[2] UV-Vis spectroscopy serves as a primary analytical tool for both qualitative and quantitative analysis of this molecule. It provides a rapid, non-destructive, and cost-effective method to determine its concentration, assess its purity, and understand its electronic properties.[3]

The fundamental principle of this technique lies in the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light and the concentration of an absorbing species.[3][4] When a molecule like Benzyl p-aminobenzoate is exposed to UV-Vis light, its electrons are promoted from a ground state to a higher energy state, resulting in the absorption of specific wavelengths of light.[5] This absorption pattern creates a unique spectral fingerprint that is invaluable for its characterization.

Molecular Structure and Its Influence on UV Absorption

The UV-Vis spectrum of Benzyl p-aminobenzoate is dictated by its distinct molecular architecture. The molecule's ability to absorb UV light is not arbitrary; it is a direct consequence of its electronic structure, specifically the presence of a chromophore modified by an auxochrome.

-

Chromophore: The primary light-absorbing region of the molecule is the p-aminobenzoate moiety.[6] This system consists of a benzene ring conjugated with the carbonyl group (C=O) of the ester. This extended system of π-electrons lowers the energy required for electronic transitions, specifically π → π* transitions, pushing the absorption into the accessible UV range.[7]

-

Auxochrome: The amino group (-NH₂) attached to the benzene ring at the para position acts as a powerful auxochrome.[8][9] An auxochrome is a group that does not absorb significantly on its own but, when attached to a chromophore, modifies the wavelength and intensity of the absorption.[10] The lone pair of electrons on the nitrogen atom of the amino group enters into resonance with the π-electron system of the benzene ring, increasing the electron density and the extent of delocalization. This has two major effects:

The benzyl group, while part of the ester linkage, is electronically isolated from the primary conjugated system and has a less direct impact on the main absorption band of the p-aminobenzoate chromophore.

A Validated Protocol for UV-Vis Spectrum Acquisition

The following protocol is designed as a self-validating system to ensure accuracy and reproducibility. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Instrumentation and Materials

-

Spectrophotometer: A double-beam UV-Vis spectrophotometer is required for its stability and ability to simultaneously measure the sample and a reference, correcting for solvent absorbance and lamp fluctuations in real-time.

-

Solvent: Spectroscopic grade ethanol or methanol is recommended. These solvents are transparent in the near-UV region where Benzyl p-aminobenzoate absorbs and are capable of dissolving the analyte.[12] The choice of solvent is critical as it can influence the spectrum (see Section 5).

-

Analyte: Benzyl p-aminobenzoate, solid, white to off-white in color.

-

Cuvettes: A matched pair of 1 cm path length quartz cuvettes are mandatory. Glass or plastic cuvettes are unsuitable as they absorb UV radiation below ~340 nm.[13]

Step-by-Step Experimental Workflow

-

Instrument Initialization: Power on the spectrophotometer and its lamps (Deuterium for UV, Tungsten for visible). Allow a warm-up period of at least 20-30 minutes to ensure lamp stability and minimize thermal drift.[4]

-

Stock Solution Preparation:

-

Accurately weigh approximately 25 mg of Benzyl p-aminobenzoate using an analytical balance.

-

Quantitatively transfer the solid to a 100 mL volumetric flask.

-

Dissolve the compound in the chosen solvent (e.g., ethanol) and fill to the mark. This creates a stock solution of known concentration (~250 µg/mL). The precision of this step is paramount for accurate quantitative analysis.

-

-

Working Solution Preparation:

-

Perform a serial dilution of the stock solution to prepare a working solution. A typical target concentration is around 5-10 µg/mL.

-

Rationale: The goal is to achieve a maximum absorbance reading within the instrument's optimal dynamic range, typically between 0.2 and 1.0.[13] Absorbance values above 1.0 can be unreliable due to stray light and potential non-linearity.[13]

-

-

Baseline Correction:

-

Fill both the sample and reference cuvettes with the pure solvent (e.g., ethanol).

-

Place them in the spectrophotometer.

-

Perform a baseline scan across the desired wavelength range (e.g., 200 nm to 400 nm). This procedure digitally subtracts the absorbance of the solvent and any optical imperfections in the cuvettes, establishing a true zero baseline.[14][15]

-

-

Sample Analysis:

-

Empty the sample cuvette and rinse it with a small amount of the prepared working solution before filling it. This prevents dilution errors.

-

Place the sample cuvette back into the sample holder. Keep the reference cuvette (containing pure solvent) in its holder.

-

Initiate the scan. The instrument will measure the absorbance of the sample versus wavelength, automatically referencing it against the solvent blank.[16]

-

-

Data Processing:

-

Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.

-

Record the absorbance value at this λmax.

-

If performing quantitative analysis, use the Beer-Lambert Law (A = εbc) to calculate the concentration or molar absorptivity.

-

Experimental Workflow Diagram

Caption: Logical workflow for UV-Vis analysis of Benzyl p-aminobenzoate.

Spectrum Interpretation and Data Analysis

| Compound | λmax (nm) | Solvent | Reference |

| Benzocaine (Ethyl analog) | 291.4 | Methanol | [12] |

| p-Aminobenzoic Acid (PABA) | 289 | Methanol/Ethanol | [2] |

| Benzyl p-aminobenzoate | ~290-295 (Expected) | Ethanol/Methanol | Inferred |

The primary absorption peak, corresponding to the π → π* transition of the conjugated system, is expected to be observed around 290-295 nm . The slight variation from PABA and Benzocaine would be due to the minor electronic influence of the different ester groups. Identifying this λmax is the first step in both qualitative identification and the development of quantitative methods, as measurements at this wavelength provide the highest sensitivity and adherence to the Beer-Lambert law.[13]

Critical Factors Influencing the UV-Vis Spectrum

The electronic transitions of Benzyl p-aminobenzoate are sensitive to their local microenvironment. Understanding these influences is crucial for robust method development and accurate data interpretation.

Solvent Effects (Solvatochromism)

Solvatochromism describes the shift in the position of an absorption band due to the polarity of the solvent.[17] For the π → π* transition in Benzyl p-aminobenzoate, the excited state is more polar than the ground state due to charge transfer from the amino group to the carbonyl group.[18]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can stabilize the more polar excited state through dipole-dipole interactions and hydrogen bonding. This stabilization lowers the energy of the excited state, reducing the energy gap for the transition. The result is a bathochromic (red) shift to longer wavelengths compared to nonpolar solvents.[18][19]

-

Nonpolar Aprotic Solvents (e.g., Cyclohexane, Toluene): In these solvents, the stabilization of the excited state is minimal, resulting in a higher transition energy and a hypsochromic (blue) shift to shorter wavelengths.

pH Effects

The pH of the solution can dramatically alter the spectrum by changing the ionization state of the amino group.

-

Neutral/Basic Conditions (pH > 4): The amino group (-NH₂) is in its neutral, unprotonated form. Its lone pair of electrons is available for resonance, acting as an effective auxochrome and resulting in the characteristic λmax around 290-295 nm.

-

Acidic Conditions (pH < 2): The amino group becomes protonated to form an anilinium ion (-NH₃⁺). This protonation sequesters the lone pair of electrons, preventing them from participating in resonance with the benzene ring.[20][21] This loss of the auxochromic effect causes a significant hypsochromic (blue) shift , and the spectrum will more closely resemble that of benzyl benzoate, which lacks the amino group.

Caption: Key factors influencing the UV-Vis spectrum of Benzyl p-aminobenzoate.

Conclusion

The UV-Vis spectrum of Benzyl p-aminobenzoate is a powerful analytical signature governed by the interplay between its molecular structure and its chemical environment. The p-aminobenzoate moiety functions as a potent chromophore, with its characteristic π → π* transition giving rise to a strong absorption band around 290-295 nm. This absorption is highly sensitive to solvent polarity and pH, phenomena that must be carefully controlled and understood for the development of robust and reliable analytical methods. By following the validated protocols and considering the fundamental principles outlined in this guide, researchers and drug development professionals can effectively leverage UV-Vis spectroscopy for the accurate characterization and quantification of this important compound.

References

- ChemicalBook. (n.d.). benzyl p-aminobenzoate CAS#: 19008-43-6. ChemicalBook.

-

PubChem. (n.d.). Benzyl p-aminobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-visible spectrum for1.0 x10 -3 M benzocaine Schiff base (I). ResearchGate. Retrieved from [Link]

-

Purdue University College of Engineering. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University. Retrieved from [Link]

-

PubMed. (2011). High-resolution electronic spectroscopy studies of meta-aminobenzoic acid in the gas phase reveal the origins of its solvatochromic behavior. National Library of Medicine. Retrieved from [Link]

-

University of California, Irvine. (n.d.). UV-Vis SOP. University of California, Irvine. Retrieved from [Link]

-

ResearchGate. (2015). Solvatochromism, prototropism and complexation of para-aminobenzoic acid. ResearchGate. Retrieved from [Link]

-

National Institutes of Health. (2022). Determination of Benzocaine in Pharmaceutical Formulations by Indirect SERRS Assay Combined with Azo Coupling. National Library of Medicine. Retrieved from [Link]

-

Scribd. (n.d.). Benzocaine (UV, IR, MS, NMR). Scribd. Retrieved from [Link]

-

JoVE. (2015). Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. JoVE. Retrieved from [Link]

-

ASTM International. (n.d.). ASTM E169-16, Standard Practices for General Techniques of Ultraviolet-Visible Quantitative Analysis. ASTM International. Retrieved from [Link]

-

PubMed. (2004). Solvent effects in optical spectra of ortho-aminobenzoic acid derivatives. National Library of Medicine. Retrieved from [Link]

-

Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Technology Networks. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Effects of substituent position on aminobenzoate relaxation pathways in solution. Royal Society of Chemistry. Retrieved from [Link]

-

UKEssays. (2024). Spectroscopic Analysis of Benzocaine Using 1H NMR, 13C NMR, MS, and IR Spectroscopy. UKEssays. Retrieved from [Link]

-

ACS Publications. (2015). Protomers of Benzocaine: Solvent and Permittivity Dependence. American Chemical Society. Retrieved from [Link]

-

Wikipedia. (n.d.). Solvatochromism. Wikipedia. Retrieved from [Link]

-

ResearchGate. (n.d.). Influence of solvent on crystal nucleation of benzocaine. ResearchGate. Retrieved from [Link]

-

University of Michigan–Dearborn. (n.d.). UV-Vis Spectroscopy. University of Michigan–Dearborn. Retrieved from [Link]

-

Master Organic Chemistry. (2016). UV-Vis Spectroscopy: And How Does It Apply To Conjugation?. Master Organic Chemistry. Retrieved from [Link]

-

Microbe Notes. (2023). UV-Vis Spectroscopy: Principle, Parts, Uses, Limitations. Microbe Notes. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Influence of solvent on crystal nucleation of benzocaine. CrystEngComm. Retrieved from [Link]

-

Journal of Sciences, Islamic Republic of Iran. (n.d.). Extraction-Spectrophotometric Determination of Benzocaine by Dicyclohexyl-18-Crown-6 and Calmagite. Journal of Sciences. Retrieved from [Link]

-

ResearchGate. (n.d.). spectrophotometric studies on the interaction between benzocaine and polymers/mixed polymer system. ResearchGate. Retrieved from [Link]

-

University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria. Retrieved from [Link]

-

SpectraBase. (n.d.). p-Aminobenzoic acid, benzyl ester. SpectraBase. Retrieved from [Link]

-

ChemBK. (2024). 4-Aminobenzoic acid phenylmethyl ester. ChemBK. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). WO2003072534A1 - Method for preparing p-aminobenzoic acid. Google Patents.

-

Wikipedia. (n.d.). Chromophore. Wikipedia. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). BENZYL P-AMINOBENZOATE. GSRS. Retrieved from [Link]

-

ResearchGate. (2021). A novel study on the preferential attachment of chromophore and auxochrome groups. ResearchGate. Retrieved from [Link]

-

Carl ROTH. (n.d.). Benzyl-P-aminobenzoate, 100 g. Carl ROTH. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

YouTube. (2020). Chromophore-Chromophor and Chromophore-Auxochrome Interactions. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). KR20130093981A - Method for preparing p-aminobenzoic acid. Google Patents.

-

SlideShare. (n.d.). 3 Chromophore & Auxochrome.pptx. SlideShare. Retrieved from [Link]

-

International Journal of ChemTech Research. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. International Journal of ChemTech Research. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (2019). Spectrophotometric Determination of p-aminobenzoic acid via Diazotization and Coupling reaction. Research Journal of Pharmacy and Technology. Retrieved from [Link]

- Google Patents. (n.d.). CN100427457C - The preparation method of p-aminobenzoic acid. Google Patents.

-

ResearchGate. (n.d.). UV–Vis spectrum of Benzyl alcohol adsorption by p(AMPS-Na + -co-VIm) at.... ResearchGate. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. microbenotes.com [microbenotes.com]

- 4. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]

- 5. repository.up.ac.za [repository.up.ac.za]

- 6. 4-Aminobenzoate | C7H6NO2- | CID 4876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 8. ossila.com [ossila.com]

- 9. Chromophore - Wikipedia [en.wikipedia.org]

- 10. 3 Chromophore & Auxochrome.pptx [slideshare.net]

- 11. m.youtube.com [m.youtube.com]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]

- 14. engineering.purdue.edu [engineering.purdue.edu]

- 15. cbic.yale.edu [cbic.yale.edu]

- 16. ctech.repligen.com [ctech.repligen.com]

- 17. Solvatochromism - Wikipedia [en.wikipedia.org]

- 18. Effects of substituent position on aminobenzoate relaxation pathways in solution - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03759E [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. research.tees.ac.uk [research.tees.ac.uk]

Benzyl p-Aminobenzoate: A Mechanistic and Methodological Exploration of its Function as a UV Filter

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract